N-(3-phenoxycinnamyl)acetohydroxamic acid

Overview

Description

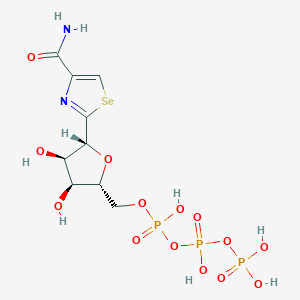

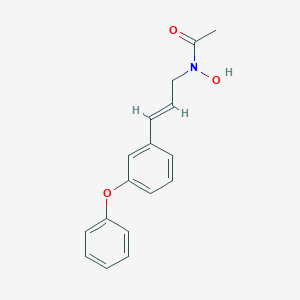

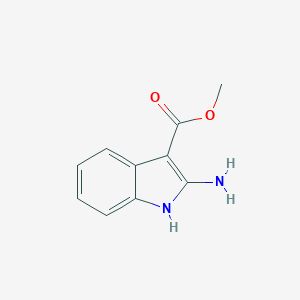

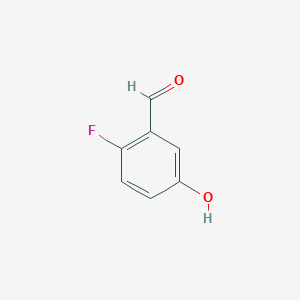

N-(3-phenoxycinnamyl)acetohydroxamic acid (NPCAH) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C14H14NO4, and it is composed of an amide, phenoxycinnamyl, and a hydroxamic acid. NPCAH is a versatile compound that has been used in a variety of studies, including studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Scientific Research Applications

Inhibition of DNA Synthesis in Cancer Research : It has been observed to inhibit DNA synthesis in HeLa cells, a type of cancer cell, without affecting the incorporation of certain cellular components (Young, Schochetman, Hodas, & Baliś, 1967)(source).

Cosmeceutical Applications : Derivatives of hydroxycinnamic acids, which include N-(3-phenoxycinnamyl)acetohydroxamic acid, exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These properties make them potential ingredients in cosmeceutical products (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017)(source).

Protection Against Chemotherapy Side Effects : Hydroxycinnamic acids have roles in protecting against the side effects of chemotherapy, and in the prevention of cardiovascular disease and cancer (An, Cha, Nadarajan, Kim, & Ahn, 2016)(source).

Management of Lipid Metabolism and Obesity : They possess potent antioxidant and anti-inflammatory properties, potentially useful for treating obesity-related health complications (Alam et al., 2016)(source).

Cardiovascular Disease and Diabetes Complications : Acetohydroxamic acid, a related compound, shows potential for treating cardiovascular disease and diabetes complications due to its antiglycation, antioxidant, and semicarbazide-sensitive amine oxidase inhibitory activities (Liu, Lu, Liu, & Hou, 2017)(source).

Antifungal Properties and Phytotoxicity : It is a potent antifungal compound isolated from Argyreia speciosa roots and shows phytotoxicity against germinating wheat seeds (Shukla, Srivastava, & Kumar, 1999)(source).

Not a Substrate or Inhibitor of Certain Enzyme Systems : It is not likely to serve as a substrate or inhibitor of hepatic arylhydroxamic acid N,O-acyltransferase systems (Elfarra, Yeh, & Hanna, 1982)(source).

Dietary Benefits and Cardiovascular Health : A diet rich in hydroxycinnamic acids is associated with reduced risk of cardiovascular disease (El‐Seedi et al., 2012)(source).

Presence in Blood of Patients with Chronic Myelogenous Leukemia : Acetohydroxamic acid is found in the blood of patients with chronic myelogenous leukemia undergoing hydroxyurea therapy (Fishbein & Carbone, 1963)(source).

Antioxidant Properties in Biological Systems : N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine, derivatives of hydroxycinnamic acids, show significant antioxidant activity (Dizdar et al., 2018)(source).

Safety and Hazards

The safety data sheet for a similar compound, Acetohydroxamic acid, indicates that it may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Mechanism of Action

BW A4C, also known as N-(3-phenoxycinnamyl)acetohydroxamic acid or BW4C, is a small molecule drug . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

BW A4C primarily targets lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling .

Mode of Action

BW A4C acts as a lipoxygenase inhibitor . By inhibiting lipoxygenase, BW A4C prevents the conversion of arachidonic acid into leukotrienes, bioactive lipids that mediate inflammatory responses .

Biochemical Pathways

The inhibition of lipoxygenase by BW A4C affects the arachidonic acid metabolic pathway . This disruption can lead to a decrease in the production of leukotrienes, thereby reducing inflammation and immune responses .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 20 mg/ml

Result of Action

The inhibition of lipoxygenase by BW A4C can lead to a reduction in the production of leukotrienes . This can result in decreased inflammation and immune responses, which may be beneficial in the treatment of diseases such as arthritis, asthma, and myocardial ischemia .

Action Environment

The action of BW A4C can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at a temperature of 2-8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

N-(3-phenoxycinnamyl)acetohydroxamic acid has been found to interact with certain enzymes, particularly lipoxygenases . It acts as an inhibitor, affecting the activity of these enzymes and thereby influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on lipoxygenases . By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with lipoxygenases . This binding inhibits the activity of the enzymes, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to lipoxygenases

properties

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C)?

A1: this compound (BW A4C) is a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO). [, , , , , ]

Q2: How does BW A4C interact with 5-lipoxygenase?

A2: While the exact binding mechanism is not fully elucidated in the provided research, BW A4C and similar acetohydroxamic acids are suggested to inhibit both 5-lipoxygenase and leukotriene A4 (LTA4) synthase, key enzymes in the leukotriene biosynthesis pathway. [] It's proposed that they may interact with the iron atom within the active site of 5-LO, similar to other hydroxamic acid inhibitors. []

Q3: What are the downstream effects of 5-lipoxygenase inhibition by BW A4C?

A3: By inhibiting 5-LO, BW A4C effectively reduces the synthesis of leukotrienes, particularly leukotriene B4 (LTB4) and LTC4, from arachidonic acid. [, , , ] Leukotrienes are potent inflammatory mediators involved in various physiological processes.

Q4: What is the molecular formula and weight of BW A4C?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of BW A4C.

Q5: Are there studies on material compatibility, stability, catalytic properties, or computational modeling of BW A4C in the provided research?

A5: The provided research primarily focuses on the in vitro and in vivo biological activity of BW A4C, with a specific emphasis on its role as a 5-LO inhibitor. Studies on material compatibility, stability under various conditions, catalytic properties, and computational modeling are not included within this research set.

Q6: How does modifying the structure of BW A4C affect its activity?

A7: Although the provided research doesn't offer a comprehensive SAR analysis, it does highlight that chemical modifications to BW A4C led to the development of analogs like BW B218C, BW A360C (α-methyl analogues), and BW B70C (hydroxyurea). [] These analogs exhibited retained or improved potency and longer duration of action compared to the parent compound. [] This suggests that specific structural modifications can significantly impact the pharmacological profile of this class of 5-LO inhibitors.

Q7: Is there information available regarding the stability and formulation of BW A4C, SHE regulations, or recycling strategies related to the compound in the provided research?

A7: The research primarily focuses on the biological activity and pharmacological effects of BW A4C. Details on its stability and formulation, compliance with SHE (Safety, Health, and Environment) regulations, or recycling and waste management strategies are not discussed in the provided papers.

Q8: What is the pharmacokinetic profile of BW A4C?

A9: Research indicates that BW A4C is orally active and reaches peak plasma levels approximately 30 minutes to 1 hour after oral administration in rats. [, ] The compound exhibits a relatively short half-life in humans (around 2 hours) but demonstrates persistent 5-LO inhibition. []

Q9: Does the research describe the absorption, distribution, metabolism, and excretion (ADME) of BW A4C?

A10: While the research confirms oral absorption and mentions a short half-life in humans [], detailed information about the distribution, metabolism, and excretion of BW A4C is not provided.

Q10: In which in vitro models has BW A4C shown efficacy?

A12: BW A4C potently inhibits LTB4 synthesis in various in vitro systems: * Human leukocyte homogenates: demonstrating potent inhibition of LTB4 synthesis. []* Intact human leukocytes: effectively reducing A23187 (calcium ionophore)-induced LTB4 synthesis. []* Whole rat blood: exhibiting potent, selective inhibition of A23187-stimulated LTB4 synthesis. []

Q11: What in vivo models have been used to assess the efficacy of BW A4C?

A13: BW A4C has been studied in a variety of animal models, including:* Carrageenan-induced inflammation in rats: Reducing LTB4 concentrations in inflammatory exudates, indicating its anti-inflammatory effect. []* Ethanol-induced gastric damage in rats: Demonstrating near-complete inhibition of mucosal LTB4 formation but failing to prevent ethanol-induced gastric damage. This challenged the role of leukotrienes as primary mediators in this specific model. []* Canine model of regional myocardial ischemia and reperfusion: Showing no significant influence on the progression of myocardial tissue injury. []* Anaphylactic bronchoconstriction in guinea pigs: Markedly reducing leukotriene-dependent bronchoconstriction, highlighting its potential in asthma. [, ]* Yeast-induced pyrexia (fever) in rats: Reducing fever, indicating its antipyretic activity. []* Leucocyte migration in rats: Inhibiting leucocyte accumulation in inflammatory exudates, suggesting a role in modulating immune cell trafficking. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)